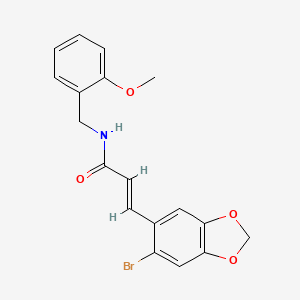
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide, also known as MBD-4-bromo-1,3-benzodioxole, is a novel synthetic compound that has been studied for its potential medical applications. MBD-4-bromo-1,3-benzodioxole has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. In addition, MBD-4-bromo-1,3-benzodioxole has been found to have potential applications in the development of novel drugs and treatments for a variety of diseases.
Aplicaciones Científicas De Investigación
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole has been studied for its potential medical applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. In particular, (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole has been found to inhibit the growth of a variety of cancer cell lines in vitro, including breast, prostate, and lung cancer cell lines. In addition, (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole has been found to have potential applications in the development of novel drugs and treatments for a variety of diseases.
Mecanismo De Acción
The exact mechanism of action of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. In particular, (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. In addition, (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole has been found to inhibit the activity of topoisomerase II, an enzyme involved in the replication of DNA.
Biochemical and Physiological Effects
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole has been found to have a variety of biochemical and physiological effects. In particular, (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole has been found to inhibit the growth of a variety of cancer cell lines in vitro, including breast, prostate, and lung cancer cell lines. In addition, (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole has been found to have anti-inflammatory, anti-tumor, and anti-viral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole in laboratory experiments has a number of advantages and limitations. On the one hand, (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. In addition, (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole has been found to have potential applications in the development of novel drugs and treatments for a variety of diseases. On the other hand, the exact mechanism of action of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole is not yet fully understood, and there is a need for further research to determine the precise mechanisms by which it exerts its effects.
Direcciones Futuras
Despite the promising results obtained thus far, there are still a number of potential future directions for the research and development of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole. These include further research into the exact mechanism of action of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole, as well as the development of new and improved methods for synthesizing (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole. In addition, further research is needed to determine the potential clinical applications of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole, as well as to develop new and improved formulations of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole for use in clinical trials. Finally, further research is needed to explore the potential synergistic effects of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole when combined with other drugs and treatments.
Métodos De Síntesis
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole can be synthesized via a two-step process. The first step involves the reaction of 6-bromo-1,3-benzodioxole with 2-methoxybenzyl chloride in the presence of a base (e.g., potassium carbonate) to form the desired product. The second step involves the reaction of the product with ethyl propenamide to form the final product, (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide1,3-benzodioxole.
Propiedades
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4/c1-22-15-5-3-2-4-13(15)10-20-18(21)7-6-12-8-16-17(9-14(12)19)24-11-23-16/h2-9H,10-11H2,1H3,(H,20,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJKGXRRMVXNPE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C=CC2=CC3=C(C=C2Br)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CNC(=O)/C=C/C2=CC3=C(C=C2Br)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

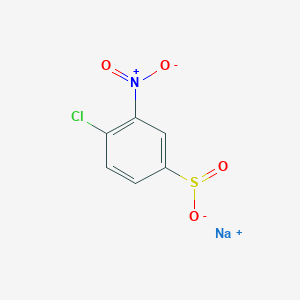
![4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine](/img/structure/B2784000.png)
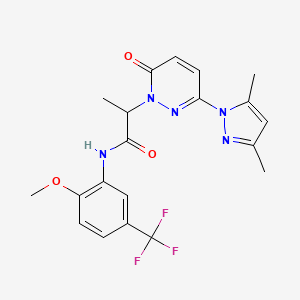
![3-[3-(3-bromophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2784004.png)
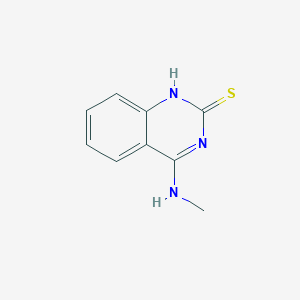
![2-{2-[1-(2,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2784009.png)
![Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate](/img/structure/B2784010.png)


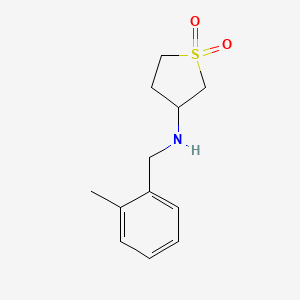
![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2784018.png)
![(E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2784019.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2784021.png)